KY386

RNA helicase inhibitor DHX33 selectivity target engagement

KY386 is a highly selective DHX33 helicase inhibitor (IC50 19 nM) validated across 38 cancer cell lines. It induces ferroptosis, shows minimal off-target activity against seven other RNA helicases, and exhibits in vivo efficacy in RAS/p53-mutant xenografts. As the first DHX33 inhibitor with IND approval and FDA Orphan Drug Designation, it is the definitive tool for translational oncology research.

Molecular Formula C21H19N5O2S
Molecular Weight 405.5 g/mol
Cat. No. B12371872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY386
Molecular FormulaC21H19N5O2S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=C(C=C(S2)C)C#N)C)C(=O)NC3=NC4=C(N3)C=C(C=C4)OC
InChIInChI=1S/C21H19N5O2S/c1-11-7-16(13(3)26(11)20-14(10-22)8-12(2)29-20)19(27)25-21-23-17-6-5-15(28-4)9-18(17)24-21/h5-9H,1-4H3,(H2,23,24,25,27)
InChIKeyHGIMQJMGWCFYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY386: A Potent and Selective DHX33 RNA Helicase Inhibitor with Broad-Spectrum Anticancer Activity


KY386 is a small-molecule inhibitor of the RNA helicase DHX33, a DEAD/DEAH-box protein implicated in tumorigenesis across multiple cancer types [1]. It was identified through high-throughput screening and structural optimization of a benzimidazole hit compound [1]. KY386 inhibits DHX33 helicase activity with an IC50 of 19 nM and demonstrates potent cytotoxicity in DHX33-overexpressing U251-MG glioblastoma cells (IC50 = 20 nM) [1][2]. Notably, KY386 is the first DHX33 inhibitor to advance into clinical development, having received IND approval in China and FDA Orphan Drug Designation for hepatocellular carcinoma and gastric cancer [3].

Why Generic DHX33 Inhibitors or RNA Helicase Inhibitors Cannot Substitute for KY386


DHX33 is a structurally unique RNA helicase with a helicase core distinct from other DEAD/DEAH-box family members [1]. Despite the conserved ATPase domain, small-molecule inhibitors can achieve high selectivity for individual helicases [1]. KY386 was specifically optimized for DHX33 selectivity and shows negligible inhibition of seven other RNA helicases (DDX6, DHX15, DDX21, DHX32, DHX35, DHX40, DDX59) [2]. Furthermore, no other DHX33 inhibitors have demonstrated the same breadth of anticancer activity across 38 cell lines, ferroptosis-inducing mechanism, or in vivo efficacy in RAS/p53-mutant models [1]. Generic substitution with untested DHX33 or RNA helicase inhibitors would risk loss of target selectivity, altered mechanism of action, and unpredictable therapeutic outcomes. The quantitative differentiation provided below substantiates why KY386 should be prioritized in research and clinical procurement.

KY386: Quantitative Evidence Differentiating It from Closest Analogs and Alternatives


KY386 Exhibits Sub-Nanomolar DHX33 Inhibition with High Selectivity Over Related RNA Helicases

KY386 inhibits DHX33 helicase activity with an IC50 of 19 nM in enzymatic assays [1]. Importantly, it demonstrates minimal inhibition of seven other RNA helicases (DDX6, DHX15, DDX21, DHX32, DHX35, DHX40, DDX59) at comparable concentrations, confirming target selectivity . This selectivity profile is critical because off-target helicase inhibition can lead to unwanted cellular toxicity or confounding experimental results.

RNA helicase inhibitor DHX33 selectivity target engagement

KY386 Demonstrates Broad-Spectrum Cytotoxicity Across 38 Cancer Cell Lines with Potent Nanomolar Activity

In a panel of 38 cancer cell lines spanning 13 tumor types, KY386 exhibited IC50 values ranging from 24 nM to >10 μM, with potent nanomolar activity observed in breast cancer (HCC1806, SK-BR-3, BT549; IC50 = 30-50 nM) and RAS-mutant cell lines (A549, H1299, H1975, LOVO) [1]. This broad activity surpasses many targeted agents with narrower indication-specific efficacy and compares favorably to standard-of-care Taxol in head-to-head CCK-8 assays across seven cell lines [1].

broad-spectrum anticancer cell viability IC50 profiling

KY386 Displays Significant Selectivity for Cancer Cells Over Normal Differentiated Cells

KY386 exhibited markedly higher IC50 values in normal human cells compared to cancer cells. In primary human fibroblasts (HSF, BJ) and normal endometrial cells (HEEC), IC50 values exceeded 10 μM, while immortalized gastric epithelial cells (GES) showed an IC50 of 1.08 μM [1]. In contrast, sensitive cancer cell lines displayed IC50 values as low as 24 nM [1]. This >400-fold therapeutic window in vitro suggests a favorable safety margin and supports the feasibility of systemic administration.

therapeutic index cancer selectivity normal cell viability

KY386 Uniquely Induces Ferroptosis in Cancer Cells, a Mechanistic Feature Not Shared by Standard Chemotherapeutics

KY386 treatment robustly increased intracellular reactive oxygen species (ROS), Fe2+, and lipid peroxidation (LPO) levels while decreasing glutathione (GSH) levels in cancer cells, hallmarks of ferroptosis [1]. Mechanistically, KY386 downregulates FADS1, FADS2, and SCD1, key enzymes in lipid metabolism that sensitize cells to ferroptosis [1]. This mechanism is distinct from apoptosis-inducing agents like doxorubicin and from microtubule stabilizers like Taxol, offering a complementary mode of cell death.

ferroptosis cell death mechanism ROS induction

KY386 Demonstrates In Vivo Efficacy in Aggressive RAS/p53-Mutant Xenograft Models

In a cell line-derived xenograft (CDX) model using SNU668 gastric cancer cells harboring both RAS and p53 mutations—a notoriously difficult-to-treat genetic background—KY386 administered via intraperitoneal injection significantly inhibited tumor growth in a dose-dependent manner over 21 days [1]. Tumor growth inhibition was observed alongside minimal body weight loss, indicating tolerability. This in vivo activity distinguishes KY386 from many preclinical DHX33 inhibitors lacking demonstrated efficacy in animal models.

in vivo efficacy xenograft RAS mutant

KY386 is the First DHX33 Inhibitor to Enter Clinical Development, Validating Its Therapeutic Potential

KY386 (as KY1 injection) is currently in Phase I clinical trials in China for DHX33-positive relapsed/refractory advanced solid tumors . It has received FDA Orphan Drug Designation for hepatocellular carcinoma and gastric cancer [1]. This clinical advancement is unmatched by any other DHX33 inhibitor or RNA helicase-targeting agent, positioning KY386 as the sole clinically validated tool compound for translational studies aiming to bridge preclinical DHX33 research to therapeutic applications.

clinical candidate Phase I first-in-class

Optimal Research and Industrial Application Scenarios for KY386 Based on Quantitative Evidence


Broad-Spectrum Anticancer Screening and Mechanistic Studies

Given its potent activity across 38 cancer cell lines (IC50 range: 24 nM to >10 μM), KY386 is ideally suited for large-scale anticancer screening programs and mechanistic studies requiring a tool compound with broad efficacy [1]. Its ability to induce ferroptosis via ROS, Fe2+, and LPO elevation provides a distinct pathway readout that complements apoptosis-focused libraries [1].

Selective Targeting of DHX33-Driven Cancers with Minimal Off-Target Effects

Researchers investigating DHX33-dependent tumors can leverage KY386's high selectivity profile—with little inhibition of DDX6, DHX15, DDX21, DHX32, DHX35, DHX40, and DDX59—to ensure that observed phenotypes are specifically attributable to DHX33 inhibition . This is critical for target validation and biomarker discovery studies [1].

In Vivo Efficacy Studies in Challenging RAS/p53-Mutant Xenograft Models

KY386's demonstrated tumor growth inhibition in SNU668 xenografts (RAS/p53 double mutant) makes it a preferred compound for in vivo oncology studies where genetic complexity limits standard-of-care efficacy [1]. Its favorable selectivity for cancer cells over normal cells (IC50 >10 μM in normal fibroblasts vs. 30 nM in sensitive cancer cells) supports extended dosing regimens with manageable toxicity [1].

Translational Research and Biomarker-Driven Clinical Development

As the only DHX33 inhibitor in Phase I clinical trials and with FDA Orphan Drug Designation, KY386 is the definitive choice for translational research programs aiming to correlate preclinical DHX33 inhibition with clinical outcomes [2]. Its clinical validation accelerates the path from laboratory findings to investigational new drug (IND) applications and biomarker-driven patient stratification strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for KY386

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.